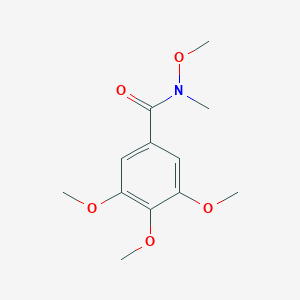

N,3,4,5-tetramethoxy-N-methylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives in Organic Synthesis

Benzamide derivatives represent a significant class of compounds in organic synthesis, frequently serving as essential building blocks for more complex molecules, including a variety of pharmaceutical agents. nih.govchemicalbook.com The development of synthetic methodologies for benzamides is an active area of research. Modern techniques like photoredox/nickel dual catalysis have emerged as sustainable and efficient platforms for constructing unprotected benzamides from aryl halides and formamide (B127407). acs.org The versatility of the benzamide scaffold allows for the synthesis of diverse derivatives, such as those evaluated for potential antitumor and antioxidant properties. researchgate.netacs.org The synthesis of these derivatives often involves standard organic reactions, including the conversion of carboxylic acids to acyl chlorides followed by amination. researchgate.netnih.gov The chemical reactivity of benzamides and their utility as precursors underscore their foundational role in medicinal chemistry and materials science. chemicalbook.comresearchgate.net

Academic Significance as a Synthetic Precursor for Biologically Active Molecules

The academic significance of N,3,4,5-tetramethoxy-N-methylbenzamide lies in its function as a precursor for the synthesis of potentially biologically active molecules. The arrangement of multiple electron-donating methoxy (B1213986) groups on its aromatic ring makes it an electron-rich and thus reactive component in certain synthetic reactions. This enhanced reactivity is particularly valuable in coupling and cyclization reactions designed to construct complex molecular architectures.

A notable example of its application is in the palladium-mediated synthesis of a dihydronaphthalene analog. In this specific reaction, this compound served as a key intermediate, participating in a coupling reaction with a vinyl bromide to yield the targeted dihydronaphthalene structure. This transformation highlights the compound's utility in generating complex scaffolds that may be further elaborated to create novel molecules with potential biological activities.

Overview of Scholarly Contributions Involving the Compound

Scholarly interest in this compound is primarily focused on its application in synthetic organic chemistry. Research has documented its synthesis and characterization, establishing its identity as a distinct chemical entity. uni.lu The main contribution found in the literature is its successful employment as a nucleophilic coupling partner in a palladium-mediated reaction. This specific application resulted in the formation of a dihydronaphthalene analog with a reported yield of 47%. The electron-donating properties conferred by its four methoxy substituents are recognized as a key factor influencing its reactivity in such synthetic transformations. While detailed studies on its own biological effects are not the primary focus, its role as an intermediate in the synthesis of other molecules is its main contribution to the field.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₅ | uni.lu |

| Monoisotopic Mass | 255.11067 Da | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

Table 2: Application in Synthesis

| Reaction Type | Role of Compound | Product Class | Reported Yield | Source |

|---|

Structure

3D Structure

Properties

IUPAC Name |

N,3,4,5-tetramethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECVTFEJVBYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296010 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-14-9 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,3,4,5-tetramethoxy-N-methyl-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,3,4,5 Tetramethoxy N Methylbenzamide

Established Synthetic Routes and Reaction Mechanisms

Traditional syntheses of N,3,4,5-tetramethoxy-N-methylbenzamide primarily rely on a two-step approach involving the activation of a carboxylic acid followed by amidation.

The most common and well-established route begins with the conversion of 3,4,5-trimethoxybenzoic acid into its more reactive acyl chloride derivative, 3,4,5-trimethoxybenzoyl chloride. google.com This transformation is a critical activation step, as the direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable. nih.gov The resulting acyl chloride is a highly reactive electrophile.

This activated intermediate is then reacted with N-methylamine in a nucleophilic acyl substitution reaction. The nitrogen atom of N-methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the final product, this compound. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

To facilitate the formation of the acyl chloride from 3,4,5-trimethoxybenzoic acid, several chlorinating agents can be employed. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk Oxalyl chloride ((COCl)₂) is often a preferred reagent, particularly for small-scale preparations, as its byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification. researchgate.net The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dichloroethane at room temperature or with gentle heating. google.comresearchgate.net A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with oxalyl chloride or thionyl chloride. researchgate.net

One synthetic approach utilizes N,O-dimethylhydroxylamine hydrochloride in an oxidative amidation of 3,4,5-trimethoxybenzaldehyde (B134019) to form an N-methoxy-N-methylamide, also known as a Weinreb amide. This intermediate is particularly useful as it can then react with organometallic reagents to form ketones, or be reduced to aldehydes, showcasing its versatility as a synthetic intermediate.

| Reagent | Typical Conditions | Byproducts | Notes |

| Oxalyl Chloride | DCM, cat. DMF, Room Temp | CO, CO₂, HCl (gaseous) | Mild conditions, easy byproduct removal. researchgate.net |

| Thionyl Chloride | Reflux in neat SOCl₂ or inert solvent | SO₂, HCl (gaseous) | Common and effective, but harsh. chemguide.co.uk |

| Phosphorus Pentachloride | Cold reaction | POCl₃, HCl | Solid reagent, reaction can be vigorous. chemguide.co.uk |

| Bis(trichloromethyl)carbonate | Organic solvent, 20-70 °C, catalyst | Phosgene (in situ), CO₂ | High yield, suitable for industrial scale. google.com |

Modern Approaches for Enhanced Synthetic Efficiency and Yield

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical methods for amide bond formation, moving away from the use of stoichiometric activating agents. sigmaaldrich.comucl.ac.uk

Modern methods increasingly employ catalysts to directly couple carboxylic acids and amines. Boronic acid derivatives, such as 3,4,5-trifluorophenylboronic acid and o-nitrophenylboronic acid, have been identified as effective catalysts for direct amidation, including for the synthesis of peptide bonds. morressier.com These reactions proceed with water as the only byproduct, aligning with the principles of green chemistry. ucl.ac.ukmorressier.com

Furthermore, transition metal catalysts based on ruthenium, palladium, and iron have been developed for the direct formation of amides. nih.govsigmaaldrich.com For instance, a cooperative catalysis system using DABCO and magnetite nanoparticles (Fe₃O₄) has been reported for the N-methyl amidation of various carboxylic acids, offering an operationally simple and recyclable catalytic protocol. nih.gov Another approach involves the dual photoredox/nickel-catalyzed coupling of aryl halides with formamide (B127407) to produce benzamides under ambient conditions. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. lew.ro By utilizing microwave irradiation, reaction times for amide synthesis can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. lew.ronih.gov This technique has been successfully applied to the synthesis of various heterocyclic amides and other challenging structures. lew.ronih.gov The synthesis of 5-substituted 1H-tetrazoles, for example, is achieved in high yields within minutes using controlled microwave heating. rsc.org

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and process control. youtube.comalmacgroup.com In a flow reactor, reagents are continuously pumped and mixed, allowing for superior control over reaction parameters like temperature and residence time. almacgroup.com This technology is particularly advantageous for reactions involving hazardous intermediates or highly exothermic processes. Both batch and flow protocols have been developed for reactions like palladium-catalyzed carbonylation, demonstrating the adaptability of modern synthetic methods. acs.org

| Modern Technique | Key Advantages | Relevant Findings |

| Catalytic Amidation | High atom economy, reduced waste, milder conditions. sigmaaldrich.comucl.ac.uk | Boronic acids and transition metals (Ru, Fe) can directly couple carboxylic acids and amines. sigmaaldrich.commorressier.com |

| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), improved yields, energy efficiency. lew.ronih.gov | Successfully used for synthesizing various nitrogen-containing heterocycles and amides. nih.govnih.gov |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, easy scalability. almacgroup.com | Enables the use of hazardous reagents and challenging reaction conditions with greater control. youtube.comacs.org |

Analytical Monitoring of Synthetic Transformations

Careful monitoring of the reaction progress is essential to ensure the complete conversion of starting materials and to characterize the final product. Thin-Layer Chromatography (TLC) is a common technique for qualitatively tracking the consumption of the starting carboxylic acid and the formation of the amide product. However, for reactive intermediates like acyl chlorides, TLC can be unreliable as the silica (B1680970) gel on the plate can cause hydrolysis back to the starting acid. researchgate.net A common workaround is to quench a small sample of the reaction mixture with an alcohol, like methanol (B129727), to form a stable ester that can be easily visualized on TLC. researchgate.net

For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is employed. To confirm the structure and purity of the final this compound, a suite of spectroscopic techniques is used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound. researchgate.netuni.lu Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the amide carbonyl stretch. researchgate.net

In-process Control using Thin-Layer Chromatography

The synthesis of this compound is commonly achieved through the acylation of N,O-dimethylhydroxylamine with 3,4,5-trimethoxybenzoyl chloride. The starting material, 3,4,5-trimethoxybenzoyl chloride, is typically prepared by reacting 3,4,5-trimethoxybenzoic acid with a chlorinating agent like thionyl chloride. chemicalbook.com

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of these reactions, offering a rapid and effective means to assess the consumption of starting materials and the formation of products. A typical TLC analysis for the synthesis of this compound would involve spotting the reaction mixture on a silica gel plate alongside the starting materials as references.

For the initial step, the conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride, TLC can be used to confirm the consumption of the carboxylic acid. A suitable mobile phase for this transformation would be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the spot corresponding to the polar 3,4,5-trimethoxybenzoic acid and the appearance of a new, less polar spot for the 3,4,5-trimethoxybenzoyl chloride would indicate the completion of the reaction.

In the subsequent acylation reaction, TLC is used to monitor the formation of the final product, this compound. The progress of the reaction can be followed by observing the disappearance of the 3,4,5-trimethoxybenzoyl chloride spot and the emergence of a new spot corresponding to the amide product. A co-spot, where the reaction mixture is spotted on top of the starting material, can be used to confirm the identity of the unreacted starting material.

A representative TLC data table for monitoring the synthesis is provided below:

| Compound | Rf Value (4:1 Hexanes:Ethyl Acetate) | Visualization |

| 3,4,5-Trimethoxybenzoic Acid | ~0.2 | UV light (254 nm), Potassium Permanganate stain |

| 3,4,5-Trimethoxybenzoyl Chloride | ~0.7 | UV light (254 nm) |

| This compound | ~0.5 | UV light (254 nm) |

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and other experimental conditions.

Spectroscopic Verification of Intermediate Structures

The structural confirmation of the key intermediate, 3,4,5-trimethoxybenzoyl chloride, and the final product is achieved through various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

3,4,5-Trimethoxybenzoyl Chloride:

The successful formation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid can be confirmed by IR spectroscopy. The disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher wavenumber (around 1750 cm⁻¹) are indicative of the conversion. chemicalbook.com

This compound:

The structure of the final product is unequivocally confirmed by 1H and 13C NMR spectroscopy. While specific spectral data for this compound was not found in the performed searches, the expected signals can be inferred from related structures. The 1H NMR spectrum would be expected to show singlets for the aromatic protons, the N-methyl group, and the four methoxy (B1213986) groups, with integrations corresponding to the number of protons in each environment. The 13C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons of the methoxy groups.

The following table summarizes the expected spectroscopic data for the key compounds involved in the synthesis:

| Compound | Spectroscopic Data |

| 3,4,5-Trimethoxybenzoic Acid | 1H NMR (DMSO-d6, 400 MHz): δ 12.95 (s, 1H, COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 3,5-OCH3), 3.74 (s, 3H, 4-OCH3) 13C NMR (DMSO-d6, 100 MHz): δ 167.40 (C=O), 153.11 (C-3, C-5), 141.81 (C-4), 126.38 (C-1), 106.98 (C-2, C-6), 60.55 (4-OCH3), 56.35 (3,5-OCH3) rsc.org |

| 3,4,5-Trimethoxybenzoyl Chloride | IR (NaCl): νmax/cm-1 2970, 2944, 1750 (C=O), 1590, 1457, 1415, 1130, 1128 chemicalbook.com |

| This compound | Expected 1H NMR: Signals for aromatic protons, N-methyl protons, and four distinct methoxy proton groups. Expected 13C NMR: Signals for carbonyl carbon, aromatic carbons, N-methyl carbon, and methoxy carbons. |

N,3,4,5 Tetramethoxy N Methylbenzamide As a Strategic Synthetic Intermediate and Reagent

Utility in the Construction of Dihydronaphthalene Analogues

The structural framework of dihydronaphthalene is a core component of various natural products and synthetic compounds with significant biological activities, including anticancer properties. N,3,4,5-tetramethoxy-N-methylbenzamide serves as a pivotal precursor for introducing the characteristic 3,4,5-trimethoxyphenyl group, a key pharmacophore in many of these molecules.

| Reaction Step | Description | Significance |

| Vinyllithium Formation | A ketone is converted to a vinyl bromide, which then forms the corresponding vinyllithium intermediate in situ. | Prepares the nucleophilic species for coupling. |

| Weinreb Amide Coupling | The in situ generated vinyllithium adduct is treated with this compound. | Introduces the 3,4,5-trimethoxyphenyl moiety and forms the core carbonyl-hinged structure. nih.gov |

| Desilylation | The resulting silyl-ether derivative is treated with a desilylating agent like TBAF or HCl. | Yields the final dihydronaphthalene analogue, KGP413. nih.gov |

Application in Modified Shapiro Coupling Reactions

The synthesis of related dihydronaphthalene analogues has also been approached via modified Shapiro coupling reactions. nih.gov While an initial route to KGP413 utilized a Shapiro coupling to react a vinyl lithium adduct with 3,4,5-trimethoxybenzaldehyde (B134019), the improved synthesis highlights the efficiency of using the this compound. nih.gov The Weinreb amide provides a stable and reactive electrophile that readily couples with organometallic reagents like the vinyllithium intermediate, offering advantages in control and yield over the use of the corresponding aldehyde.

Integration into Multi-Step Synthesis of Complex Scaffolds

The use of this compound is a prime example of its integration into complex, multi-step synthetic pathways. Its role as a key intermediate allows for the convergent assembly of advanced molecular scaffolds. The electron-donating properties conferred by its four methoxy (B1213986) groups enhance its reactivity as a nucleophilic coupling partner, for instance, in palladium-mediated reactions with vinyl bromides to yield dihydronaphthalene structures. This strategic use simplifies the construction of intricate molecules that would otherwise require more linear and less efficient synthetic routes. nih.govnih.govcam.ac.ukrug.nl

Application in Lysophosphatidic Acid Receptor Antagonist Synthesis

Lysophosphatidic acid (LPA) receptors are implicated in a variety of physiological and pathological processes, including cancer and cardiovascular disease, making them important targets for drug development. nih.govnih.gov this compound serves as a precursor in the synthesis of antagonists for these receptors. google.comgoogle.com

Precursor in Grignard Reactions for Carbon Chain Elongation

Weinreb amides like this compound are well-suited for reactions with organometallic reagents, such as Grignard reagents, to form ketones. organic-chemistry.orgorgsyn.org This reactivity is harnessed in the synthesis of LPA receptor antagonists. The amide can react with a suitable Grignard reagent, allowing for the controlled elongation of a carbon chain. This process is fundamental for building the specific lipophilic tails or linker regions of the antagonist molecules, which are crucial for their interaction with the receptor. nih.govsemanticscholar.org

| Reagent 1 | Reagent 2 | Product Type | Significance in LPA Antagonist Synthesis |

| This compound | Vinyl Grignard Reagent | α,β-Unsaturated Ketone | Forms a key intermediate for further modification into the antagonist scaffold. organic-chemistry.org |

| This compound | Alkyl/Aryl Grignard Reagent | Ketone | Allows for the precise addition of specific carbon chains necessary for receptor binding. |

General Reactivity in Organometallic Chemistry

The presence of both an activated aromatic ring and a reactive amide moiety makes this compound a valuable substrate in various metal-catalyzed reactions.

This compound can serve as a key building block in the construction of complex molecular architectures through metal-mediated coupling reactions. The electron-donating nature of the four methoxy groups enhances the nucleophilicity of the aromatic ring, facilitating its participation in cross-coupling reactions.

A notable application of this compound is in palladium-mediated cross-coupling reactions for the synthesis of dihydronaphthalene analogues. In these syntheses, the benzamide (B126) derivative can act as a nucleophilic coupling partner with a suitable electrophile, such as a vinyl bromide, to form a new carbon-carbon bond. This particular application highlights the utility of this compound in generating complex scaffolds that can be further elaborated to produce biologically active molecules. While N,N-diethyl-3-methylbenzamide (DEET) has been explored as a solvent in the synthesis of metal-organic frameworks (MOFs), the role of this compound as a ligand or substrate in MOF chemistry is an area for potential further investigation. osti.govresearchgate.net

Below is a data table summarizing a reported example of its use in a palladium-catalyzed reaction.

| Reaction Type | Catalyst | Coupling Partner | Product | Yield (%) |

| Palladium-mediated coupling | Not specified | Vinyl bromide | Dihydronaphthalene analog | 47 |

The N-methoxy-N-methylamide (Weinreb amide) functionality within this compound provides a strategic handle for the synthesis of aldehydes. The controlled reduction of Weinreb amides to aldehydes is a well-established transformation in organic synthesis, prized for its ability to avoid over-reduction to the corresponding alcohol. This is achieved through the formation of a stable chelated intermediate upon reaction with a hydride source, which collapses to the aldehyde only upon aqueous workup.

The following table outlines the expected reaction parameters for the controlled reduction of this compound based on general procedures for Weinreb amide reduction.

| Reagent | Solvent | Temperature (°C) | Product |

| LiAlH₄ | Tetrahydrofuran (THF) | -78 to 0 | 3,4,5-Trimethoxybenzaldehyde |

| DIBAL-H | Dichloromethane (B109758) (DCM) | -78 | 3,4,5-Trimethoxybenzaldehyde |

Investigation of Chemoselectivity in this compound Transformations

The presence of multiple functional groups in this compound—the Weinreb amide and the four methoxy groups on the aromatic ring—raises questions of chemoselectivity in its reactions.

The reactivity of this compound can be directed towards either the Weinreb amide or the aromatic ring by careful choice of reagents and reaction conditions.

Reactions at the Weinreb Amide: The Weinreb amide is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones after workup. As discussed previously, it can also be selectively reduced to an aldehyde. These transformations typically occur without affecting the methoxy groups on the aromatic ring.

Reactions on the Aromatic Ring: The electron-rich nature of the trimethoxybenzene ring makes it susceptible to electrophilic aromatic substitution. However, the existing methoxy groups are strong ortho, para-directors. The positions ortho to the 3- and 5-methoxy groups and para to the 4-methoxy group are already substituted. The positions ortho to the 4-methoxy group are sterically hindered by the adjacent methoxy groups. Directed ortho-metalation, guided by the amide group, presents a powerful strategy for regioselective functionalization of the aromatic ring. acs.orguwindsor.ca Using a strong base like n-butyllithium, it is possible to deprotonate the aromatic ring at the position ortho to the amide, allowing for the introduction of various electrophiles at this site.

Electronic Effects: The four methoxy groups are strongly electron-donating through resonance, which activates the aromatic ring towards electrophilic attack and influences the regiochemical outcome of such reactions. The amide group is electron-withdrawing by induction but can also participate in resonance. In directed metalation, the coordinating ability of the amide oxygen is a key electronic factor.

Steric Effects: The presence of three contiguous methoxy groups on the aromatic ring creates significant steric hindrance. This steric crowding can influence the approach of reagents and may favor reaction at less hindered sites. For example, in an electrophilic aromatic substitution, attack at the less hindered positions would be favored. In the case of directed ortho-metalation, the steric bulk of the N-methyl-N-methoxyamide group and the adjacent methoxy group can influence the ease of deprotonation. The interplay between the directing electronic effects of the substituents and the steric hindrance they create is a critical consideration in predicting the outcome of reactions involving this molecule.

Structure Activity Relationship Sar Investigations of Compounds Derived from N,3,4,5 Tetramethoxy N Methylbenzamide

SAR in Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Derivatives based on a benzamide (B126) scaffold, particularly those incorporating a trimethoxyphenyl moiety, have been extensively investigated as potent antimitotic agents that function by inhibiting tubulin polymerization. These compounds often act as vascular disrupting agents (VDAs), which selectively target and destroy established tumor blood vessels, leading to cancer cell death. structuretx.comnih.gov

The 3,4,5-trimethoxyphenyl group is a crucial structural feature for the biological activity of numerous tubulin polymerization inhibitors, including well-known natural products like colchicine (B1669291) and podophyllotoxin. nih.govresearchgate.net SAR analyses consistently demonstrate that this moiety, often referred to as the A-ring, is highly beneficial for potent interaction with tubulin. nih.gov In the design of novel inhibitors, such as 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, this trimethoxyphenyl group was intentionally kept unchanged due to its established importance for activity. researchgate.net The nearly orthogonal orientation of this ring is considered a key requirement for the antitubulin activity of podophyllotoxin analogues. nih.gov Similarly, studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines confirm that this scaffold serves as a promising basis for developing novel anticancer drugs that inhibit tubulin polymerization. nih.gov The consistent presence and functional importance of the 3,4,5-trimethoxyphenyl group across diverse chemical scaffolds underscore its role as a privileged motif for targeting the colchicine binding site on tubulin.

The colchicine binding site on the β-tubulin subunit is a primary target for many small-molecule inhibitors. nih.gov The binding of these agents prevents the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govgoogle.com SAR studies have explored how various structural modifications to scaffolds containing the 3,4,5-trimethoxyphenyl moiety influence binding affinity and specificity for this site.

For instance, in the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan series, substitutions on the benzo[b]furan ring (the B-ring) significantly impact activity. researchgate.net

Substitution Position: A methoxy (B1213986) group at the C-6 position of the benzo[b]furan ring yielded the most active compounds. Moving this group to the C-4, C-5, or C-7 positions resulted in reduced potency. researchgate.net

Substitution at C-3: Adding a methyl group at the C-3 position of the benzo[b]furan skeleton was found to increase activity. researchgate.netgoogle.com

Competitive binding studies confirm that these structural optimizations lead to strong interactions with the target. Compounds 4r (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxy-benzo[b]furan) and 4t (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan) were shown to inhibit the binding of radiolabeled colchicine to tubulin by 97% and 96%, respectively, at a 5 μM concentration, which is comparable to the potent inhibitor Combretastatin A-4 (CA-4). researchgate.net This indicates that these derivatives bind directly and strongly to the colchicine site. researchgate.net The binding pocket itself is promiscuous, capable of accommodating a wide range of structurally diverse molecules, and even small modifications can significantly alter binding affinity. nih.gov

The ultimate goal of modifying these compounds is to enhance their antiproliferative activity against cancer cells. A strong correlation exists between a compound's ability to inhibit tubulin polymerization and its potency in killing cancer cells.

In the series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, compounds that strongly inhibited tubulin polymerization also demonstrated excellent antiproliferative activity against various human cancer cell lines. researchgate.net For example, several compounds, including 4d , 4r , 4t , and 4v , were more potent inhibitors of tubulin polymerization than CA-4 and showed significant growth inhibition. researchgate.net The most promising compound from this series was 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, which inhibits cancer cell growth at nanomolar concentrations. google.com

Similarly, studies on 2-hydroxy-3,4,5-trimethoxybenzophenones, which also feature the key trimethoxyphenyl A-ring, revealed potent antiproliferative effects. (3-hydroxy-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxyphenyl)-methanone (14 ) and (3-amino-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxy-phenyl)methanone (16 ) showed significant activity against KB cells with IC₅₀ values of 11.1 and 11.3 nM, respectively. These compounds also arrested the cell cycle in the G2/M phase, consistent with their mechanism as tubulin inhibitors. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Trimethoxyphenyl Derivatives

SAR in Lysophosphatidic Acid (LPA) Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that mediates a wide range of cellular responses by activating a family of G protein-coupled receptors (GPCRs), including LPA₁₋₆. The LPA₁ receptor, formerly known as EDG-2, is a particularly important therapeutic target, as it has been implicated in pathological processes such as fibrosis. nih.gov

Based on the available scientific literature from the conducted searches, there is no direct information establishing a structure-activity relationship for N,3,4,5-tetramethoxy-N-methylbenzamide derivatives as antagonists for LPA receptors, including the EDG-2 (LPA₁) subtype. Research on LPA receptor antagonists has focused on different chemical scaffolds. For example, the antagonist Ki16425 is a propanoic acid derivative that shows selectivity for LPA₁ and LPA₃ over LPA₂. Other research has focused on isoquinolone derivatives as LPA₅ antagonists and N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as agonists for a related GPCR. researchgate.net While the benzamide functional group is present in some of these molecules, the specific this compound scaffold has not been identified as a privileged structure for LPA receptor antagonism in the reviewed literature.

The optimization of ligand-receptor interactions for LPA antagonists is guided by the structural features of the receptor's binding pocket. Although specific SAR data for this compound derivatives is not available, general principles of optimization can be drawn from studies on other classes of LPA antagonists.

For isoquinolone-based LPA₅ antagonists, SAR studies revealed that:

Methoxy groups at the 6- and 7-positions of the isoquinolone ring are essential for activity. researchgate.net

Substituted phenyl groups or bicyclic aromatic rings are well-tolerated at the 2-position. researchgate.net

4-substituted piperidines are favored at the 4-position. researchgate.net

For LPA₁ antagonists, structure-based drug design has been employed, leveraging the crystal structure of the receptor to design novel chemical series with nanomolar potency. nih.gov This approach allows for the precise modification of functional groups to enhance binding affinity and improve pharmacokinetic properties. For any given scaffold, including a hypothetical tetramethoxybenzamide, optimization would involve systematically altering substituents on the aromatic ring and the amide group to probe interactions with key residues within the LPA receptor binding site. Such studies would be necessary to establish a clear SAR and to develop potent and selective antagonists from this chemical class.

Rational Design Principles for this compound-Based Analogues

The rational design of analogues based on the this compound scaffold is a multifaceted process aimed at systematically modifying its structure to optimize its interaction with a biological target. This process is guided by a deep understanding of the chemical properties of the lead compound and the application of established medicinal chemistry principles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govnih.gov This approach can lead to the discovery of novel chemical classes with improved properties such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

A pertinent example of scaffold hopping from a structurally related compound, N-benzyl-3,4,5-trimethoxyaniline, led to the successful synthesis of 5,6,7-trimethoxyflavan derivatives. nih.govelsevierpure.com This transformation involved a significant alteration of the core structure, moving from a linear aniline derivative to a fused heterocyclic flavan system. The resulting compounds were evaluated for their anticancer activity, with some showing promising results. nih.govelsevierpure.com This successful application of scaffold hopping on a similar trimethoxy-substituted aromatic core suggests that the this compound scaffold could also be a viable starting point for designing novel therapeutic agents through similar transformations.

Bioisosteric replacement is a more conservative approach that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govcambridgemedchemconsulting.com This strategy is often employed to address specific liabilities of a lead compound, such as metabolic instability or toxicity, without drastically altering its interaction with the target.

In the context of this compound, the amide bond is a prime candidate for bioisosteric replacement. Amide bonds can be susceptible to enzymatic cleavage, and their replacement with more stable isosteres can improve the pharmacokinetic profile of a drug candidate. Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. nih.gov These replacements can mimic the hydrogen bonding and steric properties of the amide group while offering enhanced metabolic stability.

For instance, in a study on benzamide analogs as potential anthelmintics, the amide bond was replaced with various bioisosteres, including thioamides and selenoamides. nih.gov The results showed that these modifications significantly impacted the biological activity of the compounds. nih.gov Such findings underscore the potential of applying bioisosteric replacement to the this compound scaffold to generate analogues with improved therapeutic potential.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, similar hydrogen bonding capacity. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Altered electronic properties and hydrogen bonding, potential for different target interactions. nih.gov |

| Methoxy group (-OCH3) | Halogen (e.g., -F, -Cl) | Similar size, can alter electronic properties and lipophilicity. |

| Phenyl ring | Heterocyclic rings (e.g., pyridine, thiophene) | Introduce new interaction points, modify solubility and metabolic profile. |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be developed by aligning a set of active molecules and extracting their common features.

For a series of analogues derived from this compound, a pharmacophore model would likely include features corresponding to the key structural elements of the scaffold. The four methoxy groups on the benzamide ring could be represented as hydrogen bond acceptors or hydrophobic features. The aromatic ring itself would be a key hydrophobic and/or aromatic feature. The N-methylbenzamide portion would contribute hydrogen bond acceptor and donor features.

Once a pharmacophore model is established, it can be used for several purposes in the drug design process:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active.

De Novo Design: The pharmacophore can serve as a template for designing novel molecules from scratch, ensuring that they possess the necessary features for biological activity.

SAR Interpretation: The model can help to rationalize the observed structure-activity relationships within a series of compounds. For example, if a particular modification leads to a loss of activity, the pharmacophore model can be used to determine if a key feature has been disrupted.

| Pharmacophoric Feature | Corresponding Structural Element in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide, Oxygen atoms of the methoxy groups |

| Hydrogen Bond Donor | N-H of a secondary amide (if N-methyl is replaced) |

| Aromatic Ring | The central benzene (B151609) ring |

| Hydrophobic Group | Methyl groups of the methoxy and N-methyl substituents |

Molecular Mechanisms and Biological Target Interactions of N,3,4,5 Tetramethoxy N Methylbenzamide Derived Compounds in Preclinical Research

Elucidation of Tubulin Polymerization Inhibition Mechanisms

A significant area of preclinical research on N,3,4,5-tetramethoxy-N-methylbenzamide-derived compounds has been the elucidation of their mechanisms for inhibiting tubulin polymerization. This has revealed a class of potent antimitotic agents that interfere with microtubule dynamics, crucial for cell division.

Molecular Interactions at the β-Tubulin Colchicine (B1669291) Binding Site

Derivatives synthesized from this compound have been identified as inhibitors of tubulin polymerization that exert their effects by binding to the colchicine site on β-tubulin. nih.gov This binding pocket is a key target for many small-molecule microtubule-destabilizing agents. The 3,4,5-trimethoxyphenyl moiety, a core feature of these derivatives, is crucial for this interaction. google.com

Molecular docking studies have provided insights into the specific interactions between these derivatives and the amino acid residues within the colchicine binding site. For instance, N-benzylbenzamide derivatives, which can be synthesized from this compound, have been shown to bind effectively in this pocket. These computational models indicate that the trimethoxybenzene ring fits into a hydrophobic pocket of β-tubulin, forming interactions with residues such as Cys241. The amide portion of the molecule and other substituents can form hydrogen bonds and further stabilize the binding. The precise binding mode within the colchicine site is a critical determinant of the compound's inhibitory potency.

Impact on Microtubule Dynamics and Cell Cycle Progression

By binding to the colchicine site on β-tubulin, this compound-derived compounds inhibit the polymerization of tubulin into microtubules. nih.gov This disruption of microtubule dynamics has profound effects on the cell cycle. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.

Inhibition of tubulin polymerization by these compounds leads to a failure in the formation of a functional mitotic spindle. nih.gov This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which in turn leads to an arrest of the cell cycle in the G2/M phase. nih.gov Studies on benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives have demonstrated that they induce a concentration-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov Similarly, other related compounds have been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines.

Cellular Phenotypes Associated with Microtubule Disruption

The disruption of microtubule dynamics and subsequent G2/M cell cycle arrest by this compound-derived compounds lead to distinct cellular phenotypes. A primary consequence is the potent inhibition of cell proliferation across a range of cancer cell lines. nih.gov

Furthermore, prolonged arrest in mitosis due to microtubule disruption can trigger programmed cell death, or apoptosis. This is a common outcome for cells that cannot satisfy the spindle assembly checkpoint and properly align their chromosomes. The induction of apoptosis is a key mechanism through which these tubulin-inhibiting compounds exert their anticancer effects.

Another important phenotype associated with these compounds is their anti-vascular activity. The vasculature of tumors is a particularly sensitive target for microtubule-disrupting agents. By interfering with the microtubule cytoskeleton of endothelial cells, these compounds can lead to a shutdown of blood flow within the tumor, causing necrosis of the cancerous tissue.

The following tables summarize the in vitro activity of some this compound-derived compounds:

Table 1: Antiproliferative Activity of Benzofuran-based 3,4,5-trimethoxybenzamide Derivative (6g)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 3.01 |

| HCT-116 | Colon Cancer | 5.20 |

| HT-29 | Colon Cancer | 9.13 |

| HeLa | Cervical Cancer | 11.09 |

| HEK-293 | Normal Kidney | > 30 |

Data from a study on benzofuran-based 3,4,5-trimethoxybenzamide derivatives. nih.gov

Table 2: In Vitro Activity of N-benzylbenzamide Derivative (20b)

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A549 | Lung Cancer | 12 |

| H460 | Lung Cancer | 13 |

| SGC-7901 | Gastric Cancer | 27 |

| K562 | Leukemia | 15 |

Data from a study on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.

Characterization of Lysophosphatidic Acid Receptor Antagonism

Information regarding the characterization of this compound-derived compounds as lysophosphatidic acid (LPA) receptor antagonists is not available in the reviewed preclinical research. The subsequent subsections under this topic could not be addressed based on the current scientific literature.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

No data was found to support the modulation of GPCR signaling pathways by this compound-derived compounds in the context of LPA receptor antagonism.

Downstream Intracellular Signaling Cascades (e.g., MAP Kinase Pathway Activation)

No data was found to support the involvement of this compound-derived compounds in the downstream intracellular signaling cascades of LPA receptors, such as the MAP Kinase pathway.

Influence on Cellular Processes: Cell Migration and Proliferation

The influence of compounds derived from this compound on cellular processes, particularly proliferation, has been a key focus of preclinical research. These derivatives, specifically dihydronaphthalene analogues, have demonstrated significant antiproliferative effects. Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process for cell division and proliferation. By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle, leading to a halt in cell proliferation and eventual cell death. The antiproliferative activity, a direct measure of the impact on cell proliferation, has been quantified in various cancer cell lines, showing potent inhibition at nanomolar concentrations. nih.govscispace.com While the potent cytotoxic effects imply a strong influence on proliferation, specific studies detailing the direct impact on cell migration for these particular dihydronaphthalene analogues are not extensively detailed in the reviewed literature.

Preclinical Assessment of Biological Activities

The antiproliferative efficacy of dihydronaphthalene analogues synthesized using this compound as a precursor has been evaluated in several human cancer cell lines. Research has shown that these compounds exhibit potent cytotoxic activity, with GI₅₀ (50% growth inhibition) values in the low nanomolar range. nih.govscispace.com The evaluation against a panel of cancer cell lines, including those from prostate (DU-145), ovarian (SK-OV-3), and lung (NCI-H460) cancers, has confirmed the broad-spectrum antiproliferative potential of these derivatives. The activity of these synthetic analogues is comparable to that of the natural product Combretastatin A-4 (CA4), a well-known tubulin inhibitor. nih.govscispace.com

Below is a data table summarizing the cytotoxic activity of representative dihydronaphthalene analogues.

| Compound | Cell Line | GI₅₀ (nM) |

| KGP03 | NCI-H460 | 3.5 |

| DU-145 | 3.1 | |

| SK-OV-3 | 2.0 | |

| KGP413 | NCI-H460 | 52 |

| DU-145 | 48 | |

| SK-OV-3 | 35 | |

| CA4 | NCI-H460 | 2.2 |

| DU-145 | 2.1 | |

| SK-OV-3 | 1.2 |

Data sourced from studies on dihydronaphthalene analogues derived from this compound. nih.govscispace.com

A significant aspect of the preclinical assessment of this compound-derived compounds is their potential as vascular disrupting agents (VDAs). VDAs function by selectively targeting and destroying the established blood vessels within a tumor, leading to a rapid deprivation of oxygen and nutrients, which in turn causes extensive tumor necrosis. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research on N,3,4,5 Tetramethoxy N Methylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netcombi-blocks.combldpharm.com

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,3,4,5-tetramethoxy-N-methylbenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular skeleton and the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the four methoxy (B1213986) groups, and the N-methyl group. Due to rotational restriction around the amide C-N bond, some signals, particularly for the N-methyl and N-methoxy groups, may appear as two sets of peaks at lower temperatures.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Specific chemical shift values (δ) and coupling constants (J) are dependent on the solvent and experimental conditions and are not available from the searched sources. The following table describes the expected signals based on the compound's structure.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H-2, H-6 (Aromatic) | ~6.5 - 7.0 | Singlet (s) | 2H |

| 3,5-OCH₃ (Methoxy) | ~3.8 - 4.0 | Singlet (s) | 6H |

| 4-OCH₃ (Methoxy) | ~3.8 - 4.0 | Singlet (s) | 3H |

| N-OCH₃ (N-Methoxy) | ~3.5 - 3.7 | Singlet (s) | 3H |

| N-CH₃ (N-Methyl) | ~3.0 - 3.3 | Singlet (s) | 3H |

Carbon (¹³C) NMR Spectral Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. organicchemistrydata.org This allows for a complete carbon framework analysis. The spectrum for this compound would feature signals for the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is typically observed far downfield.

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: Specific chemical shift values (δ) are dependent on the solvent and experimental conditions and are not available from the searched sources. The following table describes the expected signals based on the compound's structure.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 - 170 |

| C-4 (Aromatic) | ~150 - 155 |

| C-3, C-5 (Aromatic) | ~140 - 145 |

| C-1 (Aromatic) | ~125 - 130 |

| C-2, C-6 (Aromatic) | ~105 - 110 |

| 3,5-OCH₃ (Methoxy) | ~55 - 60 |

| 4-OCH₃ (Methoxy) | ~55 - 60 |

| N-OCH₃ (N-Methoxy) | ~60 - 65 |

| N-CH₃ (N-Methyl) | ~35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. sdsu.edu For a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks between them, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique is invaluable for definitively assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H signals. For instance, it would show a correlation between the aromatic proton signals and their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduyoutube.com HMBC is critical for piecing together the molecular puzzle. Key correlations for this compound would include:

Correlations from the N-methyl protons to the carbonyl carbon (C=O) and the N-methoxy carbon.

Correlations from the aromatic protons (H-2, H-6) to the surrounding aromatic carbons (e.g., C-1, C-3, C-5) and the carbonyl carbon, confirming the attachment of the amide group to the ring.

Correlations from the methoxy protons to their respective attached aromatic carbons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysisbldpharm.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₁₂H₁₇NO₅), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. Predicted data suggests the monoisotopic mass is 255.110673 g/mol . epa.govuni.lu An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₈NO₅]⁺ | 256.11795 |

| [M+Na]⁺ | [C₁₂H₁₇NNaO₅]⁺ | 278.09989 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. nih.govchemguide.co.uklibretexts.org The analysis of these fragments helps to confirm the connectivity of the atoms. For this compound, fragmentation would likely occur at the weakest bonds, such as the amide bond and the ether linkages.

Table 4: Plausible Fragmentation Pathways in MS/MS (Note: The specific fragments and their relative intensities depend on the ionization method and collision energy. The following are chemically plausible fragmentation patterns.)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 256.12 | 195.06 | C₂H₅NO | Cleavage of the amide group, loss of N-methyl-N-methoxyamine, resulting in the 3,4,5-trimethoxybenzoyl cation. This is often a dominant fragment for benzamides. libretexts.orgmiamioh.edu |

| 256.12 | 225.09 | CH₄O | Loss of methanol (B129727) from one of the methoxy groups. |

| 195.06 | 167.07 | CO | Loss of carbon monoxide from the benzoyl cation, a common fragmentation for aromatic aldehydes and ketones. researchgate.net |

| 195.06 | 180.04 | CH₃ | Loss of a methyl radical from one of the methoxy groups. |

This systematic application of advanced NMR and mass spectrometry techniques allows for the complete and confident structural characterization of this compound and its derivatives, which is fundamental for any further research into their chemical and biological properties.

Chromatographic Purity Assessment and Isolation Techniques

In the synthesis of this compound and its derivatives, achieving a high degree of purity is paramount for accurate subsequent characterization and in any further applications. Chromatographic techniques are indispensable tools for both the purification of the crude product and the analytical determination of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography for Product Purification

Flash column chromatography is a widely utilized and efficient technique for the preparative purification of synthetic products like this compound. This method is an air-pressure accelerated form of column chromatography that allows for rapid separation and isolation of the target compound from unreacted starting materials, reagents, and byproducts. nih.gov

The purification process typically begins after a reaction work-up, where the crude product is obtained. A small amount of this crude material is first analyzed by thin-layer chromatography (TLC) to determine the optimal solvent system (mobile phase) that will effectively separate the desired compound from impurities. For benzamide (B126) derivatives, a common stationary phase is silica (B1680970) gel, owing to its polarity and effectiveness in separating moderately polar compounds. nih.gov The mobile phase is usually a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate (B1210297). nih.gov The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the target compound, which generally provides the best separation. acs.org

Once the ideal solvent system is identified, the crude this compound is loaded onto a silica gel column and eluted with the chosen mobile phase under positive pressure. nih.gov Fractions are collected sequentially and monitored by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

A typical protocol for the purification of a substituted benzamide is outlined below:

Table 1: Illustrative Protocol for Flash Column Chromatography Purification| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes:Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the mobile phase) or adsorbed onto a small amount of silica gel ("dry loading"). nih.gov |

| Elution | The solvent mixture is pushed through the column using positive pressure (compressed air or nitrogen). |

| Fraction Collection | Fractions of a specific volume are collected in test tubes. |

| Monitoring | Fractions are analyzed by TLC and visualized under UV light (254 nm). |

| Isolation | Fractions containing the pure compound are combined, and the solvent is evaporated. |

This technique is highly effective for obtaining gram-scale quantities of the purified compound, which is essential for further analytical studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and concentration of this compound with high precision and accuracy. It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For aromatic amides like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

A specific HPLC method for this compound would involve injecting a solution of the compound onto a C18 column and eluting with an isocratic or gradient mobile phase of acetonitrile and water. nih.gov A UV detector is commonly employed for detection, as the benzene (B151609) ring in the benzamide structure provides strong chromophores. researchgate.net

To quantify the compound, a calibration curve is constructed by plotting the peak area from the HPLC chromatogram against a series of known concentrations of a pure standard. This allows for the precise determination of the concentration of the analyte in unknown samples. Method validation according to established guidelines ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For similar benzamide derivatives, methods have been developed showing excellent linearity (r² > 0.999) over a significant concentration range. researchgate.netresearchgate.net

Table 2: Typical HPLC Parameters and Performance Data for Analysis of a Substituted Benzamide Derivative

| Parameter | Typical Value / Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30, v/v) with 0.1% formic acid | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) | researchgate.net |

| Injection Volume | 10-20 µL | nih.gov |

| Linearity (r²) | > 0.999 | researchgate.net |

| LOD | ~0.1 ng | nih.govresearchgate.net |

| LOQ | ~0.2 ng | nih.govresearchgate.net |

| Accuracy (% Recovery) | 94-101% | researchgate.net |

This high level of sensitivity and accuracy makes HPLC an indispensable tool for the final purity check of this compound and for quantitative studies.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

For derivatives of this compound, such as other substituted N-aryl or N-alkyl benzamides, X-ray crystallography provides invaluable insights. nih.govnih.govmdpi.com The analysis reveals the conformation of the molecule, including the dihedral angle between the benzamide ring and any other substituent rings. nih.govnih.gov For instance, in the crystal structures of related N-(aryl-sulfonyl)-benzamides, the dihedral angles between the two benzene rings have been found to vary significantly, often between 80° and 90°. nih.gov

The data obtained from an X-ray crystal structure analysis is extensive and provides a definitive structural proof. A summary of the type of information obtained is presented in the table below, using a representative N-substituted benzamide derivative as an example.

Table 3: Representative Crystallographic Data for a Substituted Benzamide Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₃H₉N₃O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.9 Å, b = 10.5 Å, c = 15.1 Å |

| α = 90°, β = 101.5°, γ = 90° | |

| Volume (ų) | 1225 |

| Z (Molecules per unit cell) | 4 |

| Key Dihedral Angle | 71.8° (between benzene rings) |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O contacts |

| (Data is illustrative, based on a known structure of a substituted benzamide for demonstrative purposes). nih.gov |

By applying this technique to crystalline derivatives of this compound, researchers can confirm molecular connectivity, establish stereochemistry, and understand the conformational preferences and intermolecular forces that govern its solid-state behavior. This information is fundamental for structure-activity relationship studies and for understanding the material properties of the compound.

Computational Chemistry Approaches in N,3,4,5 Tetramethoxy N Methylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,3,4,5-tetramethoxy-N-methylbenzamide, docking simulations can predict how it interacts with a specific biological target, such as a protein receptor or enzyme.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity is often expressed as a docking score or binding free energy, with lower values typically indicating a more favorable interaction. For instance, in studies of structurally related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, docking scores and predicted binding free energies have been used to compare different compounds and correlate with their experimental biological activities. nih.govresearchgate.net These simulations can reveal the most probable conformation of the ligand within the binding site and its orientation relative to key amino acid residues.

Hypothetical Docking Scores for Benzamide (B126) Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | Protein Kinase A | -8.5 | -8.2 |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | Acetylcholinesterase | -9.2 | -8.9 |

| 4-methylbenzamide derivative | PDGFRα | -7.9 | -7.5 |

This table is illustrative and based on data from similar compounds; it does not represent actual experimental results for this compound.

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the target. These interactions are predominantly hydrogen bonds and hydrophobic interactions. For example, in the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as acetylcholinesterase inhibitors, molecular docking revealed conserved hydrophobic interactions with residues of the catalytic triad (HIS447) and the catalytic anionic site (TRP86, TYR337, PHE338). nih.gov Similarly, interactions with the peripheral anionic site (TYR72, TYR124, TRP286, and TYR341) were also observed. nih.gov

For this compound, the methoxy (B1213986) groups and the amide moiety would be key regions for forming such interactions. The oxygen atoms of the methoxy groups and the carbonyl group of the amide can act as hydrogen bond acceptors, while the methyl groups and the benzene (B151609) ring can participate in hydrophobic and van der Waals interactions. A detailed analysis would map out all potential hydrogen bonds with specific amino acid residues, along with hydrophobic contacts, providing a structural basis for the ligand's affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For a series of compounds including this compound, a QSAR model could be built to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The development of a robust QSAR model typically involves selecting a training set of molecules, calculating relevant molecular descriptors, and using statistical methods like multiple linear regression or machine learning to build the model. nih.gov

A crucial part of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be categorized as constitutional, topological, physicochemical, geometrical, and quantum chemical descriptors. nih.gov For benzamide derivatives, important descriptors might include molecular weight, logP (lipophilicity), polar surface area, and specific quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Identifying these key descriptors helps in understanding the structural requirements for the desired biological activity.

Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of Atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, molar volume, polarity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of molecules.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the low-energy conformers is important as these are the most likely to be biologically active. Techniques like potential energy surface (PES) scans can be used to explore the conformational space by systematically rotating specific dihedral angles and calculating the corresponding energy. nih.gov

Molecular dynamics simulations provide a time-dependent view of the molecular system. An MD simulation of this compound, either in solution or bound to a target protein, would involve calculating the forces on each atom and using Newton's laws of motion to predict their movements over time. These simulations can reveal the stability of the ligand-target complex, the flexibility of different parts of the molecule, and the role of solvent molecules in the interaction. For instance, the root mean square deviation (RMSD) of the ligand-protein complex over the simulation time can indicate the stability of the binding. nih.govresearchgate.net

Exploration of Preferred Conformations in Solution and Binding Sites

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are pivotal in identifying the most stable conformations of this compound in different environments, such as in solution or when bound to a biological target.

The presence of a solvent is a critical factor in determining conformational preference. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent environment on the stability of different conformers. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for solvent effects. For this compound, the polarity of the solvent would be expected to influence the orientation of the polar amide and methoxy groups.

When investigating the binding of this compound to a receptor, molecular docking simulations are employed. These simulations predict the preferred orientation of the ligand within the binding site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor. Docking studies on structurally related benzamides have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. These studies can reveal the bioactive conformation of the ligand, which may differ from its most stable conformation in solution.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Substituted Benzamide

| Dihedral Angle | Conformer A | Conformer B |

| O=C-N-C | 178.5° | -5.2° |

| C-C-C=O | -25.3° | 155.8° |

| C-C-O-C (ortho) | 4.2° | 176.1° |

| C-C-O-C (meta) | -2.1° | -178.4° |

| C-C-O-C (para) | 0.5° | 179.8° |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from conformational analysis. Actual values for this compound would require specific calculations.

Dynamic Behavior of Ligands and Receptors

While static modeling provides valuable information about stable states, the dynamic nature of molecular interactions is best captured through molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

For this compound, an MD simulation can reveal the flexibility of the molecule and the accessible range of conformations in a particular environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study its solvation and the temporal evolution of its conformational state.

When studying the interaction of this compound with a biological receptor, MD simulations of the ligand-receptor complex are particularly insightful. These simulations can assess the stability of the binding pose predicted by molecular docking. Key metrics to analyze from such simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

MD simulations also allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the nature of hydrophobic contacts between the ligand and the receptor. The results of these simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose. In studies of other substituted benzamides, MD simulations have been crucial in understanding the dynamic nature of ligand binding and the role of specific residues in the binding pocket.

Reaction Mechanism Calculations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis or metabolism of this compound. DFT calculations are widely used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

To study a potential reaction involving this compound, a proposed reaction coordinate is defined, which represents the progress of the reaction. By performing geometry optimizations at various points along this coordinate, a reaction pathway can be constructed. The highest point on this pathway corresponds to the transition state, which is the kinetic barrier to the reaction.

Transition state theory is employed to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. The structure of the transition state is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. Identifying the transition state is a critical step in understanding the reaction mechanism. For reactions involving benzamide derivatives, DFT studies have successfully elucidated the mechanisms of amide bond formation and cleavage. nih.gov

The influence of catalysts or different solvent environments on the reaction mechanism can also be investigated computationally. By including these factors in the calculations, a more realistic model of the reaction can be achieved. For instance, the role of an acid or base catalyst can be modeled by including the catalytic species in the calculation and examining how it lowers the activation energy of the reaction.

Table 2: Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.4 |

| Transition State 2 | +8.3 |

| Products | -20.1 |

Note: This table represents illustrative data for a multi-step reaction mechanism that could be calculated for a process involving this compound.